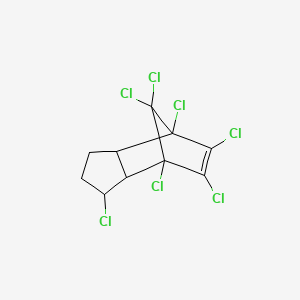
4,7-Methanoindan, 1,4,5,6,7,8,8-heptachloro-3a,4,7,7a-tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroheptachlor is an organochlorine compound with the chemical formula C₁₀H₇Cl₇ . It is a derivative of heptachlor, a well-known cyclodiene insecticide. Dihydroheptachlor is characterized by its stability and persistence in the environment, making it a subject of interest in various scientific fields .
Métodos De Preparación
Dihydroheptachlor can be synthesized through the Lewis acid-catalyzed addition of chlorine to chlordene . This reaction typically involves the use of aluminum trichloride or iodine monochloride as catalysts . The reaction conditions, such as temperature and solvent, can influence the formation of different isomers of dihydroheptachlor . Industrial production methods often involve large-scale chlorination processes under controlled conditions to ensure the desired product yield and purity .
Análisis De Reacciones Químicas
Dihydroheptachlor undergoes various chemical reactions, including:
Photoisomerization: This reaction occurs under UV light with wavelengths above 290 nm, leading to the formation of new isomerization products.
Oxidation: Dihydroheptachlor can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert dihydroheptachlor into less chlorinated compounds.
Common reagents used in these reactions include UV light, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions are often more hydrophilic metabolites, which can be further metabolized by soil microorganisms .
Aplicaciones Científicas De Investigación
Dihydroheptachlor has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organochlorine pesticides in the environment.
Medicine: Studies on its effects on human health and potential therapeutic applications are ongoing.
Industry: Dihydroheptachlor is used in the development of new insecticides and other chemical products.
Mecanismo De Acción
The mechanism of action of dihydroheptachlor involves its interaction with the nervous system of insects. It acts by disrupting the function of the gamma-aminobutyric acid (GABA) receptor , leading to uncontrolled neuronal firing and eventual death of the insect . The molecular targets include the GABA receptor and associated ion channels, which are critical for maintaining normal neuronal function .
Comparación Con Compuestos Similares
Dihydroheptachlor is similar to other cyclodiene insecticides such as heptachlor, chlordane, and aldrin . it is unique in its lower toxicity to warm-blooded animals and its environmental compatibility due to rapid metabolism by soil microorganisms . This makes it a more environmentally friendly option compared to its counterparts .
Similar Compounds
- Heptachlor
- Chlordane
- Aldrin
Dihydroheptachlor’s unique properties and applications make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
33360-84-8 |
|---|---|
Fórmula molecular |
C10H7Cl7 |
Peso molecular |
375.3 g/mol |
Nombre IUPAC |
1,3,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H7Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h3-5H,1-2H2 |
Clave InChI |
DRKYTUDHOKREMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


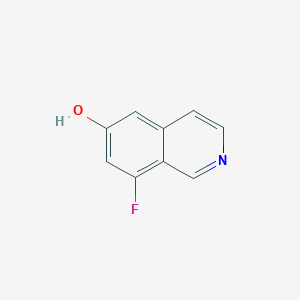
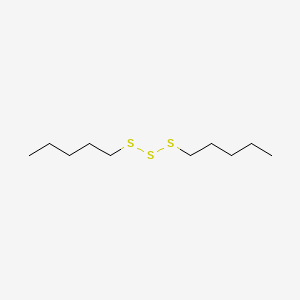
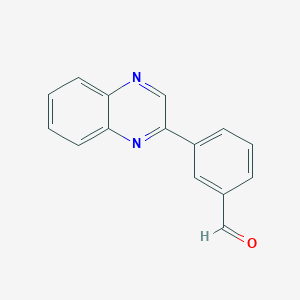
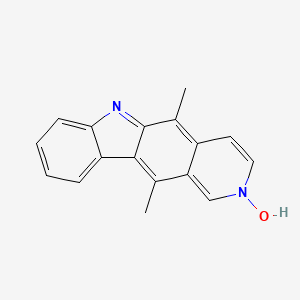

![6,21-dibromo-3,24-dioxahexacyclo[15.7.0.02,10.04,9.011,16.018,23]tetracosa-1(17),2(10),4(9),5,7,11,13,15,18(23),19,21-undecaene](/img/structure/B12815499.png)
![spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone](/img/structure/B12815510.png)
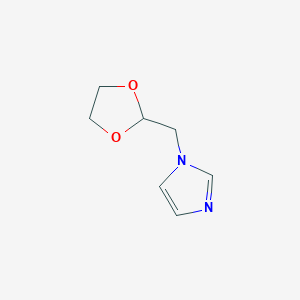
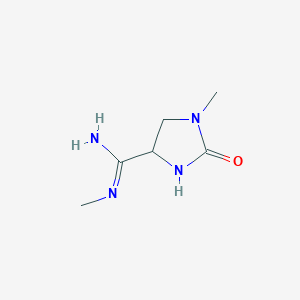
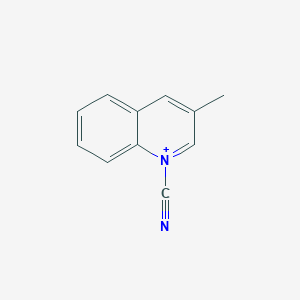

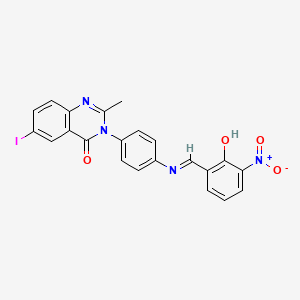

![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12815543.png)
